molecular formula C17H12N6O3S3 B2710957 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1351605-57-6

5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2710957
CAS No.: 1351605-57-6
M. Wt: 444.5
InChI Key: WYNHZGNNIKCQCH-UHFFFAOYSA-N
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Description

5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a synthetic heterocyclic compound featuring a complex molecular architecture designed for advanced pharmaceutical and biochemical research. This molecule is built around a central 1,3,4-thiadiazole ring, a scaffold frequently investigated for its diverse biological activities . The structure is further elaborated with 1,2-oxazole and 1,3-thiazole subsystems, connected via a sulfanyl-linked carbamoylmethyl bridge, offering a multifaceted platform for structure-activity relationship (SAR) studies. Compounds based on the 1,3,4-thiadiazole core have been identified as modulators of biologically significant targets. For instance, related 1,3,4-thiadiazol-2-yl derivatives have been explored as modulators of estrogen-related receptors (ERR) . Furthermore, structurally complex heterocycles incorporating similar motifs are being actively researched as inhibitors of key enzymes, such as Nicotinamide phosphoribosyltransferase (NAMPT) . The presence of multiple hydrogen bond acceptors and donors in this molecule suggests potential for targeted protein interactions, making it a candidate for high-throughput screening and hit-to-lead optimization campaigns in drug discovery. Its primary research applications include serving as a key intermediate in medicinal chemistry programs, a potential pharmacophore in the development of novel oncology and metabolic disease therapeutics, and a tool compound for probing biological pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S3/c24-13(19-15-18-6-7-27-15)9-28-17-22-21-16(29-17)20-14(25)11-8-12(26-23-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNHZGNNIKCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, such as thiazole and thiadiazole derivatives, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thiosemicarbazide, acetic acid, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol and dimethyl sulfoxide (DMSO). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and oxazole moieties. The structural integrity is confirmed through various spectroscopic techniques including NMR and IR spectroscopy. For example, the presence of characteristic functional groups can be identified by specific IR absorption bands. The compound's molecular weight and formula have been established as C19H15N5O5SC_{19}H_{15}N_5O_5S with a molecular weight of approximately 421.48 g/mol .

Antimicrobial Properties

One of the most notable applications of this compound is its antimicrobial activity. Research indicates that derivatives containing thiazole and oxazole rings exhibit significant antibacterial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity SpectrumMechanism of Action
Compound AGram-positiveCell wall synthesis inhibition
Compound BGram-negativeMetabolic pathway disruption
5-phenyl-N-[...]Broad spectrumUnknown; further studies needed

Anticancer Potential

Another promising application is in cancer therapy. Studies have shown that compounds with similar heterocyclic structures can induce apoptosis in cancer cells by activating specific signaling pathways. The thiazole and oxazole components are believed to enhance the compound's ability to interact with DNA or RNA, leading to cytotoxic effects in tumor cells .

Case Study: Anticancer Activity

In a recent study, a derivative of 5-phenyl-N-[...] was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that compounds with similar structures exhibit favorable PK properties such as good oral bioavailability and metabolic stability. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications .

Mechanism of Action

The mechanism of action of 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural Features :

  • 1,3,4-Thiadiazole Core : Imparts rigidity and electron-deficient character, enhancing interactions with biological targets .
  • Sulfanyl Linkage (-S-) : Increases solubility and enables disulfide bond formation in redox-active environments .
  • 1,3-Thiazole Carbamoyl Group : Contributes hydrogen-bonding capacity via the carboxamide group .

Synthesis :
The compound can be synthesized via multi-step protocols involving:

Thiadiazole Formation : Cyclization of thiosemicarbazides with CS₂/KOH under reflux (e.g., , Step II) .

Sulfanyl Incorporation : Nucleophilic substitution of thiadiazole-thiol intermediates with alkyl halides or activated carbamoyl methyl derivatives (e.g., ) .

Oxazole Carboxamide Coupling : Amidation of oxazole-3-carboxylic acid with the thiadiazol-2-amine intermediate using coupling agents (e.g., DMF/LiH in , Step IV) .

The following table compares the target compound with structurally related analogs, focusing on substituents, synthesis yields, and inferred biological properties:

Compound Core Structure Key Substituents Synthesis Yield Notable Properties Reference
Target Compound 1,3,4-Thiadiazole 5-phenyl-1,2-oxazole; [(1,3-thiazol-2-yl)carbamoyl]methyl sulfanyl Not reported Hypothesized antimicrobial/anticancer activity due to thiadiazole-thiazole synergy.
3-(2-Chlorophenyl)-N-[5-({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide 1,3,4-Thiadiazole 2-chlorophenyl; 4-fluorophenylamino; methyl-oxazole 76% Higher lipophilicity (Cl/F substituents); IR/NMR confirms H-bonding (amide NH at 3228 cm⁻¹) .
N-{[5-({[(1,3-Benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide 1,2,4-Triazole Benzothiazole; thiophene-carboxamide Not reported Enhanced aromatic stacking (benzothiazole); possible kinase inhibition.
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide 1,2-Oxazole Nitro-thiazole; methyl-oxazole Not reported Electron-withdrawing nitro group may improve oxidative stability but reduce bioavailability.
Thiazol-5-ylmethyl carbamate derivatives (e.g., , Compound y) Carbamate-linked thiazole Hydroperoxypropan-2-yl; diphenylhexane backbone Not reported Complex pharmacophore for protease inhibition; high molecular weight may limit permeability.
Structural and Functional Insights :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -NO₂ in ): Enhance oxidative stability but may reduce cellular uptake due to increased polarity . Halogenated Aromatics (e.g., Cl/F in ): Improve lipophilicity and target binding via hydrophobic interactions . Benzothiazole vs. Thiazole ( vs. Target): Benzothiazole’s extended π-system may enhance DNA intercalation but increase metabolic liability .

Synthetic Accessibility: The target compound’s synthesis is moderately feasible compared to ’s carbamates, which require multi-step orthogonal protections .

Hypothesized Biological Performance :

  • The target compound’s thiadiazole-thiazole-oxazole triad may synergistically inhibit enzymes like thymidylate synthase or bacterial dihydrofolate reductase, akin to sulfamethoxazole derivatives () .
  • ’s compound, with chloro/fluoro substituents, could exhibit superior Gram-negative activity due to enhanced membrane penetration .

Biological Activity

The compound 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on its biological activity, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A phenyl group ,
  • A thiazole moiety,
  • A thiadiazole unit,
  • An oxazole ring,
  • A carbamoyl functional group.

This unique combination of functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole and thiadiazole derivatives, with promising results for compounds similar to the one .

In Vitro Antimicrobial Efficacy

Research has demonstrated that derivatives containing thiazole and thiadiazole rings exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • 5-(4-chlorophenyl)-1,3,4-thiadiazoles showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

The compound's structure allows for effective interaction with bacterial enzymes and cell membranes, enhancing its antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines.

Case Studies on Anticancer Activity

  • MCF-7 Breast Cancer Cells :
    • The compound exhibited significant growth inhibition with an IC50 value of 0.28 µg/mL. This effect was attributed to cell cycle arrest at the G2/M phase, indicating a potential mechanism for its anticancer activity .
  • HepG2 Liver Cancer Cells :
    • Similar derivatives have shown cytotoxic effects in HepG2 cells with varying IC50 values. The incorporation of specific substituents was found to enhance activity against these cells .
  • Mechanism of Action :
    • The compound appears to down-regulate critical proteins involved in cancer progression, such as MMP2 and VEGFA, which are associated with tumor metastasis and angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and thiadiazole derivatives often correlates with their chemical structure. Modifications in substituents can significantly influence their potency:

  • Substituents that enhance lipophilicity tend to improve cellular uptake and biological efficacy.
  • The presence of electron-withdrawing groups (e.g., chloro or nitro groups) has been linked to increased anticancer activity due to enhanced interactions with target proteins .

Summary of Biological Activity

Activity TypeCell Line/PathogenIC50/MIC ValueMechanism/Notes
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μMEffective against Gram-negative bacteria
AnticancerMCF-7IC50 = 0.28 µg/mLInduces G2/M phase arrest
AnticancerHepG2VariesDown-regulates MMP2 and VEGFA

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-phenyl-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves nucleophilic substitution and cyclization steps. For example, K₂CO₃ in DMF is used to facilitate thiol-alkylation between 1,3,4-thiadiazole-2-thiol derivatives and chloroacetamide intermediates (e.g., [(1,3-thiazol-2-yl)carbamoyl]methyl chloride) . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol) and room-temperature stirring to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization (ethanol/DMF) is critical for isolating the target compound .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide bonds (1672–1688 cm⁻¹) and sulfanyl groups (C–S stretching at 700–750 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.6 ppm) and methylene groups (δ 4.2–4.3 ppm) adjacent to sulfur atoms. Integration ratios verify substitution patterns .
  • TLC (Rf values) : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (e.g., Rf = 0.31 for intermediates) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

  • Methodological Answer :

  • Dose-Response Assays : Perform parallel testing on microbial (e.g., E. coli, S. aureus) and mammalian cell lines (e.g., HEK293) to differentiate selective toxicity .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., DNA intercalation or enzyme inhibition) to identify molecular targets. For example, thiadiazole derivatives often inhibit dihydrofolate reductase (DHFR) in bacteria but not in human cells .
  • Control Experiments : Include reference drugs (e.g., ciprofloxacin for antimicrobial activity) and vehicle controls to isolate compound-specific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity and solubility. For instance, introducing electron-withdrawing groups on the phenyl ring enhances metabolic stability .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or proteins (e.g., cytochrome P450 enzymes) to assess absorption and toxicity .
  • QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with experimental bioactivity data to prioritize derivatives for synthesis .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and analyze degradation products via HPLC-MS. Thiadiazole and oxazole rings are prone to hydrolysis at acidic pH .
  • Thermal Stability Tests : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., m.p. 182–252°C for analogs) .
  • Light Exposure Studies : Assess photostability under UV/visible light to guide storage conditions (e.g., amber vials for light-sensitive intermediates) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields for similar thiadiazole-oxazole hybrids?

  • Answer : Variations often arise from differences in:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may promote side reactions.
  • Catalyst Selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics due to cation size and basicity .
  • Purification Techniques : Column chromatography vs. recrystallization impacts recovery rates for polar intermediates .

Q. What advanced analytical techniques can elucidate the compound’s solid-state behavior?

  • Answer :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks critical for bioavailability .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphs .
  • TGA-DSC : Quantify thermal decomposition pathways and phase transitions .

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